tetramethyl 6'-[(2E)-but-2-enoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(2E)-but-2-enoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 6’-[(2E)-but-2-enoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Spirocyclization: The quinoline derivative undergoes spirocyclization with a suitable dithiole precursor under acidic or basic conditions.
Functional Group Modifications: Introduction of the but-2-enoyl, methoxy, and tetracarboxylate groups through esterification, acylation, and other functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dithiole groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structural complexity makes it a candidate for drug discovery programs.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its multiple functional groups and stability.
Mechanism of Action
The mechanism of action of tetramethyl 6’-[(2E)-but-2-enoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Tetramethylbutane: A simpler hydrocarbon with a highly branched structure.
Hexamethylethane: Another highly branched hydrocarbon, similar in stability and compactness.
Spiro Compounds: Compounds with similar spiro structures but different functional groups.
Uniqueness
Tetramethyl 6’-[(2E)-but-2-enoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of a spiro structure with multiple functional groups, including dithiole and quinoline moieties. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C29H29NO10S3 |
---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
tetramethyl 6'-[(E)-but-2-enoyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C29H29NO10S3/c1-9-10-17(31)30-16-12-11-14(36-4)13-15(16)18-23(28(30,2)3)41-20(25(33)38-6)19(24(32)37-5)29(18)42-21(26(34)39-7)22(43-29)27(35)40-8/h9-13H,1-8H3/b10-9+ |
InChI Key |
ZHCMVBMMOIKEPO-MDZDMXLPSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC=CC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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